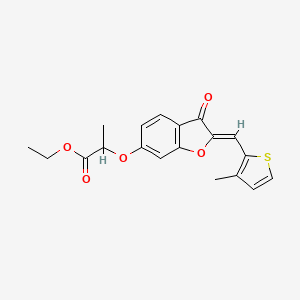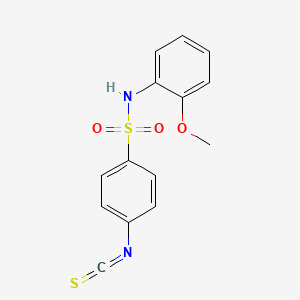
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide, also known as BQCA, is a chemical compound that is widely used in scientific research. It is a selective agonist of the metabotropic glutamate receptor subtype 2 (mGluR2) and has been shown to have therapeutic potential in various neurological disorders.
Scientific Research Applications
Synthesis and Chemical Properties
This compound's synthesis and chemical properties are of considerable interest. Research on similar quinoline derivatives has led to the development of improved synthetic routes for related compounds, demonstrating their relevance in organic synthesis. For instance, Mao et al. (2012) described an efficient and scalable synthetic route for a related quinoline derivative, showcasing the compound's potential for cost-effective and high-purity production in organic chemistry and pharmaceutical research (Mao et al., 2012).
Material Science Applications
Compounds with similar quinoline frameworks have been explored for their potential in material science, particularly in electroluminescent materials and dye-sensitized solar cells (DSSCs). Huang et al. (2003) synthesized benzo[a]aceanthrylene-cored compounds for red-emitting electroluminescent materials, indicating the utility of quinoline derivatives in developing advanced electronic and photonic materials (Huang et al., 2003).
Antimicrobial and Antiviral Research
Quinoline derivatives have also been studied for their antimicrobial and antiviral properties. Patel et al. (2011) synthesized new quinazolinones with promising antimicrobial activities, hinting at the potential of quinoline-based compounds in developing new antimicrobial agents (Patel et al., 2011). Additionally, Ghosh et al. (2008) reported a novel anilidoquinoline derivative with significant antiviral and antiapoptotic effects against Japanese encephalitis, underscoring the therapeutic potential of quinoline compounds in antiviral research (Ghosh et al., 2008).
Antitumor Activity
The antitumor potential of quinoline derivatives has also been a focus of scientific research. Al-Suwaidan et al. (2016) designed and synthesized a series of quinazolinone analogues, demonstrating broad-spectrum antitumor activity. This research highlights the compound's relevance in oncology and the development of new cancer therapies (Al-Suwaidan et al., 2016).
properties
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c1-2-33-20-12-13-23-21(14-20)26(32)22(25(31)17-6-4-3-5-7-17)15-29(23)16-24(30)28-19-10-8-18(27)9-11-19/h3-15H,2,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBIFONYCHKCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

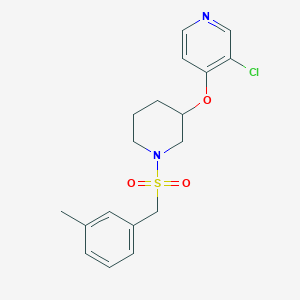
![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)
![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)
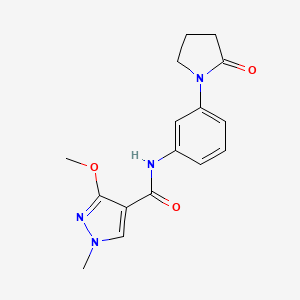
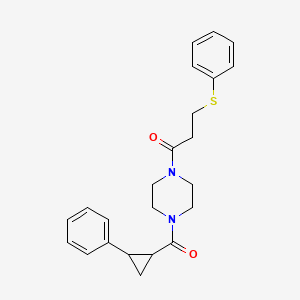

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)
![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)
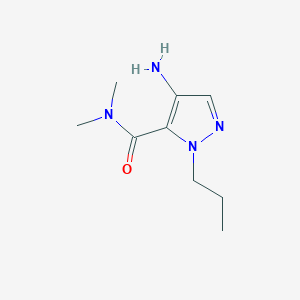

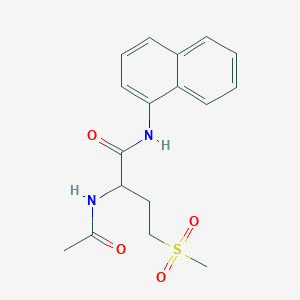
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide](/img/structure/B2693003.png)
